molecular formula C14H22N4 B13674588 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine

4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine

Cat. No.: B13674588
M. Wt: 246.35 g/mol
InChI Key: AXCPOGHWWDCOJE-UHFFFAOYSA-N
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Description

4-(2,9-Diazaspiro[55]undecan-3-yl)pyridin-3-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a pyridine derivative with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine apart from similar compounds is its unique spiro linkage and the presence of both pyridine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

4-(2,9-diazaspiro[5.5]undecan-3-yl)pyridin-3-amine

InChI

InChI=1S/C14H22N4/c15-12-9-17-6-2-11(12)13-1-3-14(10-18-13)4-7-16-8-5-14/h2,6,9,13,16,18H,1,3-5,7-8,10,15H2

InChI Key

AXCPOGHWWDCOJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CNC1C3=C(C=NC=C3)N

Origin of Product

United States

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